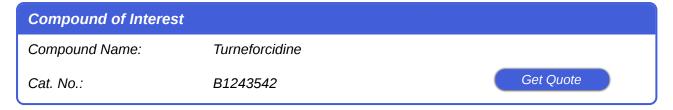




Application Note and Protocol: Crystal Structure Analysis of Turneforcidine

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the determination of the three-dimensional atomic structure of **Turneforcidine** through single-crystal X-ray diffraction (SC-XRD). As of the latest literature search, the crystal structure of **Turneforcidine** has not been publicly reported. Therefore, this application note outlines a generalized yet detailed protocol for researchers who have synthesized **Turneforcidine** and wish to elucidate its crystal structure. The protocol covers the critical steps of synthesis, crystallization, X-ray data collection, and structure solution and refinement.

Introduction

Turneforcidine is a pyrrolizidine alkaloid whose structure and stereochemistry are of significant interest in medicinal chemistry and drug development. X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[1][2] This data is invaluable for understanding molecular geometry, intermolecular interactions, and absolute configuration, which are critical for structure-activity relationship (SAR) studies and rational drug design.

This protocol details the necessary steps to obtain and analyze a single crystal of **Turneforcidine**.

Synthesis of Turneforcidine



The initial and most crucial step is to obtain a pure sample of **Turneforcidine**. Several synthetic routes to **Turneforcidine** have been reported in the literature. Researchers can follow established methods to synthesize the compound.[3][4] A concise synthesis of racemic **Turneforcidine** has been described, which involves a metalloiminium ion cyclization.[3] Enantioselective syntheses have also been achieved, providing access to specific stereoisomers.[4]

Crystallization of Turneforcidine

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. For small molecules like **Turneforcidine**, several crystallization techniques can be employed. The choice of solvent and technique is critical and may require screening of various conditions.

Key Considerations for Crystallization:

- Purity: The starting material must be of the highest possible purity.
- Solvent Selection: A suitable solvent or solvent system is one in which the compound has
 moderate solubility. The ideal scenario involves a solvent in which the compound is soluble
 when heated and less soluble at room or lower temperatures.
- Supersaturation: Crystallization occurs from a supersaturated solution. This can be achieved by slow evaporation of the solvent, cooling, or the addition of an anti-solvent.

Common Crystallization Methods:



| Method | Description | Key Parameters |
|-------------------------|---|---|
| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days to weeks. | Solvent volatility, temperature, vessel opening size. |
| Vapor Diffusion | A solution of the compound is placed in a small, open container inside a larger, sealed container that holds a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Choice of solvent and antisolvent, temperature, diffusion rate. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface of the two liquids as they slowly mix. | Solvent and anti-solvent miscibility and density, temperature. |
| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. | Cooling rate, temperature gradient. |

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.

Experimental Protocol for SC-XRD

- · Crystal Mounting:
 - Select a well-formed crystal with sharp edges and no visible cracks under a microscope.



- Mount the crystal on a goniometer head using a suitable cryoprotectant oil and a cryoloop.
- Flash-cool the crystal in a stream of cold nitrogen gas (typically 100-173 K) to minimize radiation damage and thermal vibrations.

Data Collection:

- Center the crystal in the X-ray beam.
- Perform an initial screening to determine the crystal quality and unit cell parameters.
- Based on the preliminary data, devise a data collection strategy to ensure complete and redundant data are collected.
- Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., CCD or CMOS).[1] Data is typically collected in a series of frames with small rotational increments.[1]

Data Processing:

- Integrate the raw diffraction images to obtain the intensities of the individual reflections.
- Apply corrections for factors such as Lorentz-polarization effects, absorption, and crystal decay.
- Merge the symmetry-equivalent reflections to generate a final set of unique reflection data.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement

- Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
- Structure Solution: The initial atomic positions are determined using either direct methods (for small molecules) or Patterson methods (if a heavy atom is present). This provides an



initial model of the molecule.

Structure Refinement:

- The initial model is refined against the experimental data using a least-squares minimization process.[5]
- This iterative process involves adjusting atomic coordinates, and thermal displacement parameters to improve the agreement between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.
- Difference Fourier maps are used to locate missing atoms (such as hydrogens) and to identify any disorder.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refinement should converge to low R-factors (R1 and wR2), indicating a good fit between the model and the data.

Data Presentation

The final refined crystal structure will yield a set of crystallographic data that should be presented in a standardized format. The following table serves as a template for reporting the crystallographic data for **Turneforcidine** once it is determined.

Table 1: Crystal Data and Structure Refinement for **Turneforcidine**.



| Crystal Data Chemical formula C8H15NO2 Formula weight 157.21 Temperature (K) Enter Value Wavelength (Å) Enter Value Crystal system Enter Value Space group Enter Value Unit cell dimensions Enter Value a (Å) Enter Value c (Å) Enter Value α (°) Enter Value β (°) Enter Value Volume (ų) Enter Value Z Enter Value Density (calculated) (Mg/m³) Enter Value Absorption coefficient (mm⁻¹) Enter Value Data Collection Enter Value Crystal size (mm³) Enter Value | Parameter | Value |
|--|--|-------------|
| Formula weight Temperature (K) Enter Value Wavelength (Å) Enter Value Crystal system Enter Value Space group Enter Value Unit cell dimensions a (Å) Enter Value b (Å) Enter Value c (Å) Enter Value β (°) Enter Value γ (°) Enter Value Z Enter Value Z Enter Value F(000) Enter Value | Crystal Data | |
| Temperature (K) Wavelength (Å) Enter Value Crystal system Enter Value Space group Enter Value Unit cell dimensions a (Å) Enter Value c (Å) Enter Value c (Å) Enter Value β (°) Enter Value y (°) Enter Value Z Enter Value Z Enter Value Enter Value Finer Value Enter Value Enter Value Enter Value Enter Value Enter Value Finer Value Enter Value | Chemical formula | C8H15NO2 |
| Wavelength (Å) Enter Value Crystal system Enter Value Space group Enter Value Unit cell dimensions Enter Value a (Å) Enter Value c (Å) Enter Value α (°) Enter Value γ (°) Enter Value Volume (ų) Enter Value Z Enter Value Density (calculated) (Mg/m³) Enter Value Absorption coefficient (mm⁻¹) Enter Value F(000) Enter Value | Formula weight | 157.21 |
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| Space group Enter Value Unit cell dimensions Enter Value a (Å) Enter Value b (Å) Enter Value c (Å) Enter Value β (°) Enter Value y (°) Enter Value Volume (ų) Enter Value Z Enter Value Density (calculated) (Mg/m³) Enter Value Absorption coefficient (mm⁻¹) Enter Value F(000) Enter Value | Wavelength (Å) | Enter Value |
| Unit cell dimensions a (Å) Enter Value b (Å) Enter Value c (Å) Enter Value α (°) Enter Value β (°) Enter Value y (°) Enter Value Volume (ų) Enter Value Z Enter Value Density (calculated) (Mg/m³) Enter Value F(000) Enter Value Enter Value Enter Value | Crystal system | Enter Value |
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| Z Enter Value Density (calculated) (Mg/m³) Enter Value Absorption coefficient (mm⁻¹) Enter Value F(000) Enter Value Data Collection ———————————————————————————————————— | y (°) | Enter Value |
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| Data Collection | Absorption coefficient (mm ⁻¹) | Enter Value |
| | F(000) | Enter Value |
| Crystal size (mm³) Enter Value | Data Collection | |
| | Crystal size (mm³) | Enter Value |
| Theta range for data collection (°) Enter Value | Theta range for data collection (°) | Enter Value |
| Index ranges Enter Value | Index ranges | Enter Value |

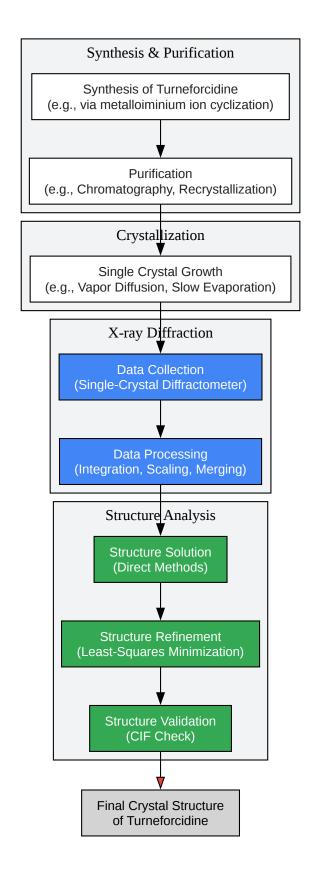


| Reflections collected | Enter Value |
|--|---|
| Independent reflections | Enter Value |
| Completeness to theta =° (%) | Enter Value |
| Refinement | |
| Refinement method | Full-matrix least-squares on F ² |
| Data / restraints / parameters | Enter Value |
| Goodness-of-fit on F ² | Enter Value |
| Final R indices [I>2sigma(I)] | R1 = Enter Value, wR2 = Enter Value |
| R indices (all data) | R1 = Enter Value, wR2 = Enter Value |
| Largest diff. peak and hole (e.Å ⁻³) | Enter Value |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the crystal structure analysis of **Turneforcidine**.





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Caption: Workflow for the crystal structure determination of **Turneforcidine**.



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